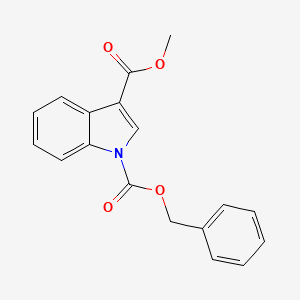

1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate

Description

1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate is a heterocyclic dicarboxylate ester featuring an indole core substituted with benzyl and methyl ester groups at the 1- and 3-positions, respectively. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the ester groups enhance solubility and serve as handles for further derivatization. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and organocatalysts .

Properties

CAS No. |

131424-24-3 |

|---|---|

Molecular Formula |

C18H15NO4 |

Molecular Weight |

309.3 g/mol |

IUPAC Name |

1-O-benzyl 3-O-methyl indole-1,3-dicarboxylate |

InChI |

InChI=1S/C18H15NO4/c1-22-17(20)15-11-19(16-10-6-5-9-14(15)16)18(21)23-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 |

InChI Key |

JFECJVXRKJGZPY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include various substituted indoles, which can be further utilized in different applications .

Scientific Research Applications

1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-benzyl 3-methyl 1H-indole-1,3-dicarboxylate with key analogs, focusing on structural features, physicochemical properties, reactivity, and applications.

Substituent Variations

1-(tert-Butyl) 3-methyl 1H-indole-1,3-dicarboxylate (CAS 676448-17-2)

- Structural Difference : The benzyl group is replaced with a tert-butyl moiety.

- Stability: tert-Butyl esters are more resistant to hydrolysis under basic conditions but require strong acids (e.g., TFA) for deprotection, unlike benzyl esters, which are cleaved via hydrogenolysis .

- Applications : Preferred in peptide synthesis for orthogonal protection strategies.

1-Benzyl 3-methyl Azetidine-1,3-dicarboxylate (CAS 757239-60-4)

Heterocyclic Core Modifications

1-Benzyl 3-methyl Piperazine-1,3-dicarboxylate (CAS 129799-11-7)

- Core Heterocycle : Piperazine (6-membered diamine ring).

- Impact :

- Safety : Classified with hazard statements H315-H319-H335 (skin/eye irritation, respiratory sensitivity) .

1-Benzyl 3-methyl 4-Oxopiperidine-1,3-dicarboxylate (CAS 159299-93-1)

Physicochemical Properties

Biological Activity

1-Benzyl 3-methyl 1H-indole-1,3-dicarboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C16H15N2O4

- Molecular Weight : 299.30 g/mol

- CAS Number : 131424-24-3

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against several cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the activation of caspase pathways.

Case Study: Induction of Apoptosis in MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent increase in apoptotic markers.

Table 2: Effects on Cell Viability

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Notably, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways. Additionally, its structural features allow it to bind effectively to DNA, disrupting replication processes in cancer cells.

Research Findings

Recent studies have expanded the understanding of this compound's pharmacological potential:

- Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits by reducing oxidative stress in neuronal cells.

- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.